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molecular formula C26H30O4 B8450247 Benzene, 1-((2-(4-(ethoxymethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-84-5

Benzene, 1-((2-(4-(ethoxymethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No. B8450247
M. Wt: 406.5 g/mol
InChI Key: FKEGMQOBNPESIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04397864

Procedure details

To 50 ml dry tetrahydrofuran was added 1.0 g of sodium hydride (60% in oil) and then 5.0 g of 3-phenoxybenzyl 2-(4-hydroxyphenyl)-2-methylpropyl ether in 15 ml of dry tetrahydrofuran was added dropwise to the mixture under reflux over a period of 30 minutes. The mixture was further refluxed for 10 minutes and 5.0 ml of ethyl chloromethyl ether was added dropwise to the mixture for 30 minutes. And the resulting mixture was further refluxed for 10 minutes, cooled to room temperature, poured into water, and extracted with benzene. The benzene extract was washed with water, dried over Na2SO4, and evaporated to give the oily residue which was purified by column chromatography on 150 g silica gel (20:1 mixed solvent of benzene and ether was used as eluent) to give 5.0 g of 3-phenoxybenzyl 2-(4-ethoxymethoxyphenyl)-2-methylpropyl ether.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:28])([CH3:27])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:15]=2)=[CH:6][CH:5]=1.Cl[CH2:30][O:31][CH2:32][CH3:33].O>O1CCCC1>[CH2:32]([O:31][CH2:30][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:28])([CH3:27])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:15]=2)=[CH:8][CH:9]=1)[CH3:33] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ClCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
And the resulting mixture was further refluxed for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the oily residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 150 g silica gel (20:1 mixed solvent of benzene and ether was used as eluent)

Outcomes

Product
Name
Type
product
Smiles
C(C)OCOC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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